8-(Tosylamino)quinoline

Catalog No.
S603903
CAS No.
10304-39-9
M.F
C16H14N2O2S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Tosylamino)quinoline

CAS Number

10304-39-9

Product Name

8-(Tosylamino)quinoline

IUPAC Name

4-methyl-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3

InChI Key

ZSMKPYXVUIWTCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Synonyms

8-(4-tolylsulfonylamino)quinoline, 8-(p-toluenesulfonylamino)quinoline, 8-(p-tolylsulfonylamino)quinoline, 8-TCX, N-8-quinolinyl-p-toluenesulfonamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Zinc Ion Detection in Biological Systems

Specific Scientific Field: Analytical chemistry and biochemistry.

Summary:

8-(Tosylamino)quinoline: has been employed as a selective fluorescent probe for detecting zinc ions (Zn²⁺) in biological systems. Zinc plays crucial roles in various cellular processes, including enzyme activity, gene expression, and signal transduction. Monitoring its concentration is essential for understanding cellular functions.

Experimental Procedure:

    Sample Preparation: Extract biological samples (e.g., cells, tissues, or body fluids).

    Probe Loading: Incubate the sample with 8-(Tosylamino)quinoline.

    Fluorescence Imaging: Use fluorescence microscopy or spectroscopy to visualize the probe-Zn²⁺ complex. The probe exhibits enhanced fluorescence upon binding to Zn²⁺.

    Quantification: Measure fluorescence intensity to determine Zn²⁺ concentration.

Results: Researchers have successfully used 8-(Tosylamino)quinoline to detect Zn²⁺ in pancreatic islet cells and hippocampus . The probe’s sensitivity allows for precise quantification of Zn²⁺ levels, aiding studies related to diabetes, neurodegenerative diseases, and cellular zinc homeostasis.

Anticancer Activity

Specific Scientific Field: Medicinal chemistry and oncology.

Summary: Studies have explored the potential of 8-(Tosylamino)quinoline derivatives as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development.

Experimental Procedure:

    Synthesis: Prepare 8-(Tosylamino)quinoline derivatives with modifications to enhance their anticancer properties.

    Cell Culture: Incubate cancer cell lines with the synthesized compounds.

    Cell Viability Assays: Assess cell viability using MTT or other assays.

    Mechanism Studies: Investigate the molecular mechanisms underlying the cytotoxic effects.

Results: While specific outcomes vary based on the derivative structure, some 8-(Tosylamino)quinoline analogs have demonstrated significant anticancer activity. Further optimization and mechanistic studies are ongoing .

8-(Tosylamino)quinoline is an organic compound characterized by the presence of a quinoline structure substituted with a tosylamino group. Its chemical formula is C₁₃H₁₂N₂O₂S, and it has a molecular weight of 252.31 g/mol. The compound features a quinoline ring, which is a bicyclic structure containing both a benzene and a pyridine ring, making it significant in various chemical and biological contexts. The tosylamino group enhances its reactivity and solubility, allowing for diverse applications in organic synthesis and medicinal chemistry .

As mentioned earlier, information regarding the specific mechanism of action of 4-methyl-N-(8-quinolinyl)benzenesulfonamide is limited. However, the presence of the quinoline ring suggests potential for interaction with biological targets. Quinoline derivatives have been shown to exhibit a wide range of biological activities, including acting as antimicrobials, antiparasitics, and anticancer agents [].

, primarily due to the electrophilic nature of the tosyl group. It can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by amines or other nucleophiles. Additionally, it serves as a protecting group for amines during synthetic procedures, enabling chemists to control reactivity . The compound also exhibits potential in reactions involving heterocyclic systems, where it can act as a precursor for generating more complex structures .

Research indicates that 8-(Tosylamino)quinoline possesses notable biological activities. It has been shown to inhibit macrophage-mediated inflammatory responses by suppressing the production of nitric oxide and pro-inflammatory cytokines such as tumor necrosis factor-alpha and prostaglandin E2 in lipopolysaccharide-activated cells . Furthermore, studies suggest that it may modulate tumor progression by targeting specific signaling pathways, including the phosphoinositide-3-kinase/Akt pathway . These properties highlight its potential as an anti-inflammatory and anticancer agent.

The synthesis of 8-(Tosylamino)quinoline typically involves several steps:

  • Formation of Quinoline Derivatives: Starting from appropriate precursors, quinoline derivatives can be synthesized through cyclization reactions.
  • Tosylation: The introduction of the tosyl group is achieved by reacting an amine derivative of quinoline with p-toluenesulfonyl chloride in the presence of a base.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity 8-(Tosylamino)quinoline .

8-(Tosylamino)quinoline finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing other complex organic molecules.
  • Medicinal Chemistry: Due to its biological activities, it is investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
  • Chemical Research: It is used as a reagent in studies involving heterocyclic chemistry and reaction mechanisms .

Interaction studies have demonstrated that 8-(Tosylamino)quinoline can influence various biological pathways. For instance, it has been shown to interact with signaling molecules involved in inflammation and cancer progression. Its ability to suppress specific cytokine production suggests that it may modulate immune responses effectively . Further research is needed to elucidate the complete range of interactions and mechanisms underlying its biological effects.

Several compounds share structural similarities with 8-(Tosylamino)quinoline, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Properties
8-HydroxyquinolineHydroxy group at position 8Known for chelating metal ions and antifungal activity
4-AminoquinolineAmino group at position 4Exhibits antimalarial properties
6-MethoxyquinolineMethoxy group at position 6Used as an intermediate in organic synthesis
5-NitroquinolineNitro group at position 5Exhibits antibacterial activity

While these compounds share the quinoline core structure, 8-(Tosylamino)quinoline's unique tosylamino substitution imparts distinct reactivity and biological activity, setting it apart from its analogs .

Copper-catalyzed cycloaddition reactions provide efficient pathways for assembling the quinoline scaffold. A prominent method involves tandem Knoevenagel condensation and intramolecular cyclization. For instance, ortho-bromobenzaldehyde reacts with active methylene nitriles under Cu(I) catalysis to form 2-aminoquinolines via reductive amination and cyclization. This approach achieves regioselectivity through stabilizing high-valent vinyl copper intermediates, with sulfur atoms in alkynyl sulfides directing bond formation.

Another strategy employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole-fused quinolines. Propargylamine derivatives of quinoline-6-carboxylic acid undergo click reactions with azides, yielding 1,2,3-triazole-appended quinolines in high yields (up to 92%) under solvent-free mechanochemical conditions. These methods emphasize the role of copper in facilitating both cyclization and functional group compatibility.

Key Reaction Conditions

Reaction TypeCatalystSolventYield (%)Reference
Tandem Knoevenagel-CyclizationCuITHF/Toluene75–85
CuAAC Click ReactionCuI/DIPEASolvent-Free85–92

Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of inflammatory responses. 8-TQ exhibits a dual capacity to suppress M1 polarization while indirectly promoting M2-like characteristics through pathway modulation. In lipopolysaccharide (LPS)-activated RAW264.7 macrophages, 8-TQ (1–20 μmol/L) dose-dependently reduces expression of M1 markers, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), by 60–80% at 20 μmol/L [1] [3]. Concurrently, the compound decreases interleukin-1β (IL-1β) and interleukin-6 (IL-6) secretion by 70–85%, suggesting broad-spectrum suppression of M1-associated effector functions [1].

The polarization effects correlate with 8-TQ's inhibition of phosphoinositide 3-kinase (PI3K)/Akt signaling, a pathway essential for sustaining M1 macrophage activity. By targeting Akt phosphorylation at serine 473, 8-TQ disrupts downstream mediators of M1 polarization, including mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1-alpha (HIF-1α) [1]. This mechanism distinguishes 8-TQ from classical anti-inflammatory drugs that primarily target cytokine receptors or prostaglandin synthesis.

Table 1: Effects of 8-TQ on Macrophage Polarization Markers

MarkerConcentration (μmol/L)Inhibition (%)Cell Type
iNOS mRNA2078 ± 4RAW264.7 [1]
COX-2 protein2082 ± 6Peritoneal macrophages [1]
IL-6 secretion567 ± 5RAW264.7 [1]

NF-κB Signaling Cascade Inhibition Mechanisms

8-TQ exerts profound effects on the NF-κB pathway, a master regulator of inflammatory gene expression. In LPS-stimulated macrophages, 8-TQ (20 μmol/L) blocks inhibitor of κB kinase (IKK) activity by 65%, preventing phosphorylation and subsequent degradation of inhibitor of κB alpha (IκBα) [1] [3]. This stabilization of IκBα retains NF-κB subunits (p50/p65) in the cytoplasm, reducing nuclear translocation by 80% compared to untreated controls [1].

The compound's interference extends to upstream regulators of NF-κB, including toll-like receptor 4 (TLR4)-mediated signaling. 8-TQ suppresses TLR4 dimerization and myeloid differentiation primary response 88 (MyD88) adaptor protein recruitment, attenuating the activation cascade that normally follows pathogen-associated molecular pattern recognition [1]. This multi-tiered inhibition ensures robust suppression of NF-κB-dependent genes, even under strong inflammatory stimuli.

Table 2: 8-TQ Effects on NF-κB Pathway Components

TargetEffect Size (% Inhibition)Concentration (μmol/L)
IKKβ activity65 ± 720 [1]
p65 Nuclear Translocation80 ± 520 [3]
TLR4 Dimerization45 ± 920 [1]

Akt Kinase Isoform Selectivity Profiling

While 8-TQ's primary anti-inflammatory effects involve Akt pathway modulation, its isoform selectivity profile remains partially characterized. Biochemical assays reveal that 8-TQ preferentially inhibits Akt1 and Akt2 over Akt3, with half-maximal inhibitory concentration (IC~50~) values of 1.2 μM and 1.8 μM versus 5.4 μM, respectively [1]. This selectivity mirrors trends observed in subtype-specific Akt inhibitors like ALM301, which shows 20-fold greater potency for Akt1/2 compared to Akt3 [4].

The compound's binding mode likely involves interaction with the pleckstrin homology (PH) domain, a structural feature absent in Akt3. Molecular docking studies suggest that 8-TQ stabilizes an inactive conformation by inserting its tosylamino group into a hydrophobic pocket formed by PH domain residues Glu-17 and Tyr-18 [1]. This mechanism differs from ATP-competitive inhibitors, potentially reducing off-target effects on other AGC family kinases [4].

Transcriptional Regulation of Pro-Inflammatory Cytokines

8-TQ demonstrates genome-wide suppressive effects on inflammatory mediators through epigenetic and transcriptional mechanisms. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses reveal that 8-TQ (10 μmol/L) reduces histone H3 lysine 27 acetylation (H3K27ac) at enhancer regions of TNF-α, IL-1β, and IL-6 by 50–70% [1]. This epigenetic silencing coincides with decreased recruitment of NF-κB p65 and RNA polymerase II to cytokine promoters.

At the transcriptional level, 8-TQ disrupts the assembly of enhanceosomes—multi-protein complexes containing signal transducer and activator of transcription 3 (STAT3), activating protein-1 (AP-1), and NF-κB. By reducing the nuclear availability of these factors, the compound prevents cooperative binding to cytokine gene regulatory elements [1]. This coordinated suppression explains 8-TQ's ability to inhibit multiple inflammatory mediators simultaneously.

Table 3: 8-TQ Effects on Cytokine mRNA Levels

CytokineConcentration (μmol/L)mRNA Reduction (%)
TNF-α1075 ± 6 [1]
IL-1β1068 ± 7 [3]
IL-61072 ± 5 [1]

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

298.07759887 g/mol

Monoisotopic Mass

298.07759887 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10304-39-9

Wikipedia

4-methyl-N-(8-quinolinyl)benzenesulfonamide

General Manufacturing Information

Benzenesulfonamide, 4-methyl-N-8-quinolinyl-: INACTIVE

Dates

Last modified: 08-15-2023

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